molecular formula C18H20O2 B13952185 3,5-Dimethylbenzyl 3,5-dimethylbenzoate CAS No. 55000-47-0

3,5-Dimethylbenzyl 3,5-dimethylbenzoate

Cat. No.: B13952185
CAS No.: 55000-47-0
M. Wt: 268.3 g/mol
InChI Key: FQXRRJLLIZJQQS-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzyl 3,5-dimethylbenzoate is an organic compound with the molecular formula C18H20O2 It is a derivative of benzoic acid, where both the benzyl and benzoate groups are substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 3,5-dimethylbenzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,5-Dimethylbenzyl 3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    3,5-Dimethylbenzoic acid: A precursor in the synthesis of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate.

    3,5-Dimethylbenzyl alcohol: Another related compound used in the esterification process.

    3,5-Dimethylbenzyl chloride: A halogenated derivative with different reactivity and applications.

Uniqueness: this compound is unique due to its dual methyl substitution on both the benzyl and benzoate groups, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

55000-47-0

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(3,5-dimethylphenyl)methyl 3,5-dimethylbenzoate

InChI

InChI=1S/C18H20O2/c1-12-5-13(2)8-16(7-12)11-20-18(19)17-9-14(3)6-15(4)10-17/h5-10H,11H2,1-4H3

InChI Key

FQXRRJLLIZJQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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